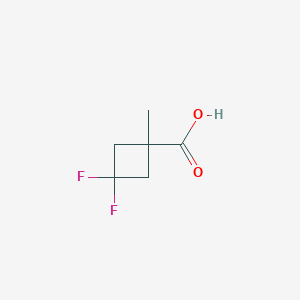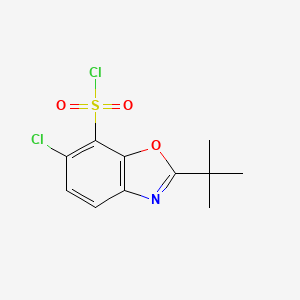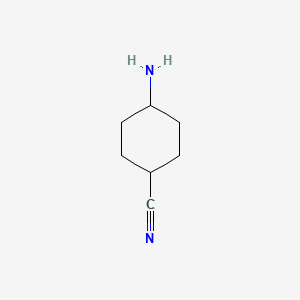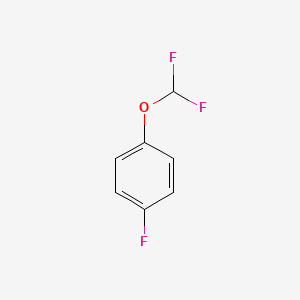
1-(Difluoromethoxy)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-4-fluorobenzene is a fluorinated aromatic compound that is part of a broader class of partially fluorinated benzenes. These compounds are of interest due to their unique electronic properties and potential applications in various fields, including organometallic chemistry and materials science.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can involve several strategies, including the use of difluorocarbene sources. For instance, fluoroform (CHF3) has been utilized as a difluorocarbene source in the synthesis of difluoromethoxyarenes, which could potentially be applied to the synthesis of this compound . The process involves the conversion of phenols to their difluoromethoxy derivatives using potassium hydroxide in a two-phase system, yielding moderate to good product yields.
Molecular Structure Analysis
The molecular structure of fluorinated benzenes can be accurately determined using a combination of techniques such as gas-phase electron diffraction and NMR spectroscopy in liquid crystal solvents . These methods allow for the deduction of anisotropic components of indirect couplings and provide high-accuracy molecular structures with precise interatomic distances and inter-bond angles.
Chemical Reactions Analysis
Fluorinated benzenes, including this compound, can participate in various chemical reactions. For example, electrochemical fluorination has been studied extensively, revealing mechanisms involving cathodic dehalogeno-defluorination and anodic oxidation of halide anions . These reactions can lead to the formation of different fluorinated and halogenated compounds, demonstrating the reactivity of such molecules under electrochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzenes are influenced by the presence of fluorine atoms, which reduce the ability to donate π-electron density and result in weak binding to metal centers . This characteristic makes them suitable as non-coordinating solvents or as ligands that can be readily displaced in organometallic chemistry. Furthermore, the steric hindrance and electronic effects of substituents like difluoromethoxy groups can be probed using spectroscopic methods such as 19F NMR, which reflects the crowded structures of these molecules .
Applications De Recherche Scientifique
Organometallic Chemistry and Catalysis
Fluorobenzenes like 1-(Difluoromethoxy)-4-fluorobenzene are increasingly recognized in organometallic chemistry, particularly in transition-metal-based catalysis. Due to the fluorine substituents, these compounds typically exhibit weak metal center binding, making them useful as non-coordinating solvents or easily displaced ligands in various chemical reactions (Pike, Crimmin, & Chaplin, 2017).
Synthesis of Difluoromethoxy Derivatives
The synthesis of difluoromethoxy derivatives involves using fluoroform as a difluorocarbene source. This process converts phenols and thiophenols to their difluoromethoxy derivatives at moderate temperatures, demonstrating the versatility of difluorobenzene compounds in organic synthesis (Thomoson & Dolbier, 2013).
Biodegradation Studies
Research on the biodegradation of difluorobenzenes, which include compounds like this compound, shows that certain microbial strains can degrade these compounds. This research is significant in understanding the environmental impact and potential bioremediation strategies for industrial pollutants (Moreira, Amorim, Carvalho, & Castro, 2009).
Electrochemical Fluorination
Studies on the electrochemical fluorination of aromatic compounds, including difluorobenzenes, have contributed significantly to the understanding of fluorine chemistry. These studies provide insights into the mechanisms and efficiencies of fluorination processes, critical for developing new synthetic methods (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Orientations Futures
The future directions for research on “1-(Difluoromethoxy)-4-fluorobenzene” could include developing bioconjugates for targeted drug delivery, exploring its potential use in materials science, and developing more stable and less reactive derivatives. Additionally, its potential applications in medicinal chemistry and drug discovery processes could be further explored .
Mécanisme D'action
Target of Action
Similar compounds such as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm) have been shown to target transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation of type 2 lung epithelial cells . This plays an important role in fibrosis, particularly in the context of idiopathic pulmonary fibrosis (IPF) .
Mode of Action
Related compounds have been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increase the expression of e-cadherin . This suggests that 1-(Difluoromethoxy)-4-fluorobenzene might interact with its targets to inhibit certain protein expressions and promote others.
Biochemical Pathways
Compounds with similar structures have been shown to affect the tgf-β1/smad pathway . This pathway plays a crucial role in the pathogenesis of pulmonary fibrosis and could potentially be a therapeutic target .
Result of Action
Similar compounds have been shown to attenuate tgf-β1-induced epithelial–mesenchymal transformation in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that this compound might have similar effects.
Propriétés
IUPAC Name |
1-(difluoromethoxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHCTKYETOOKMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634814 |
Source


|
| Record name | 1-(Difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34888-09-0 |
Source


|
| Record name | 1-(Difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)

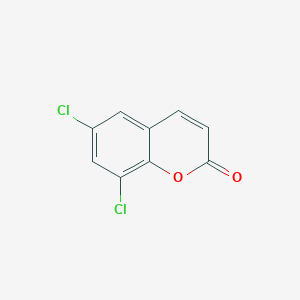
![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)
